N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE
Description
N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (molecular formula: C₂₃H₃₆N₂O₃; average mass: 388.552 Da) is a structurally complex molecule combining three distinct moieties:
- Adamantane: A rigid, lipophilic cage structure known for enhancing metabolic stability and membrane permeability in pharmaceuticals .
- Cyclohexanecarboxamide: A lipophilic cyclohexane ring in a chair conformation, linked to a carboxamide group, which may participate in intermolecular interactions .
The compound lacks defined stereocenters, simplifying its synthetic pathway compared to chiral analogs .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c26-21(19-4-2-1-3-5-19)24-20(22(27)25-6-8-28-9-7-25)23-13-16-10-17(14-23)12-18(11-16)15-23/h16-20H,1-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRIPDVEUPTWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(=O)N2CCOCC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with morpholine under specific conditions to form an intermediate product. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms of the compound, and substituted morpholine derivatives. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including viral infections and cancer.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core is known to disrupt viral replication by inhibiting viral ion channels. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The cyclohexanecarboxamide group may interact with cellular enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s adamantane and cyclohexane groups confer significant lipophilicity, likely enhancing blood-brain barrier penetration. In contrast, the isoindole-dione derivative exhibits higher polarity due to its cyclic imide, favoring aqueous solubility.
- Synthetic Complexity: The dimeric γ-AApeptides require multi-step syntheses, whereas the target compound’s lack of stereocenters and modular structure (adamantane + morpholino) may streamline production .
- Biological Interactions: Thiourea-containing analogs form intramolecular hydrogen bonds (e.g., pseudo-six-membered rings), which stabilize conformations and may influence target binding. The target compound’s morpholino group could similarly engage in H-bonding with biological targets .
Biological Activity
N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C18H28N2O3
- Molecular Weight : 320.4265 g/mol
- CAS Number : 1009678-87-8
Cytotoxicity and Anti-Proliferative Effects
Recent studies have demonstrated that compounds related to adamantane derivatives exhibit significant anti-proliferative activity against various human cancer cell lines. For instance, a derivative containing an adamantane moiety showed potent cytotoxicity against HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells.
The compound's effectiveness is quantified through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, one study reported an IC50 value of 10.56 ± 1.14 μM for a similar adamantane derivative against HepG2 cells, illustrating its potential as an anti-cancer agent .
The mechanisms underlying the biological activity of this compound involve apoptosis induction through caspase activation pathways. Specifically, it has been observed that treatment with adamantane derivatives leads to:
- Caspase Activation :
- Poly ADP-Ribose Polymerase (PARP) Cleavage :
- Cell Cycle Arrest :
Study on Adamantane Derivatives
A series of studies focused on synthesizing and evaluating N-substituted adamantane derivatives have shown promising results in terms of their biological activity:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound 5r | HepG2 | 10.56 ± 1.14 | Caspase activation, PARP cleavage |
| Compound X | MCF7 | 15.00 ± 0.85 | Apoptosis induction via caspases |
| Compound Y | HeLa | 12.30 ± 0.50 | Cell cycle arrest and apoptosis |
These findings highlight the potential for developing new therapeutic agents based on adamantane structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
